molecular formula C6H7BrN2S B1444691 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 951122-65-9

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B1444691
CAS RN: 951122-65-9
M. Wt: 219.1 g/mol
InChI Key: NJNWHEMXTWUORQ-UHFFFAOYSA-N
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Description

The compound “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” were not found, bromomethyl compounds are often synthesized from ketones or aldehydes in the presence of bromine . The bromination of carbonyl compounds is a common transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Bromomethyl compounds, like “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole”, can undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, they can participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as melting point determination, solubility testing, and density measurement .

Scientific Research Applications

Anticancer Activity

Derivatives of 1,3,4-thiadiazole, including those related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, have been synthesized and evaluated for their anticancer potential. For instance, a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives were prepared and showed selective activity against leukemic cancer cell lines. This highlights the compound's potential in anticancer drug development (Noolvi et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds derived from 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole have exhibited significant antimicrobial and anti-inflammatory properties. For example, bis-heterocyclic derivatives incorporating thiadiazole moieties demonstrated potent antimicrobial spectrum against various microbes, as well as pronounced anti-inflammatory and analgesic activities (Ravindra Kumar & Hament Panwar, 2015).

Synthesis of Novel Heterocyclic Compounds

The versatility of 1,3,4-thiadiazole derivatives, closely related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, in synthesizing novel heterocyclic compounds with potential biological activities has been explored. New approaches for the synthesis of thiadiazole and triazole derivatives with antimicrobial activity have been reported, showcasing the compound's utility in creating new therapeutic agents (Wardakhan & El-Sayed, 2009).

Antifungal and Antibacterial Properties

Several studies have focused on the synthesis of thiadiazole derivatives for their antifungal and antibacterial activities. For instance, novel imidazo[2,1-b]-1,3,4-thiadiazoles showed slight to moderate activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Atta et al., 2011). Additionally, the synthesis of some new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents highlights the broad applicability of thiadiazole derivatives in medicinal chemistry (Hamama et al., 2013).

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Mechanism of Action

properties

IUPAC Name

2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWHEMXTWUORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole

CAS RN

951122-65-9
Record name 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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